7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17562801
InChI: InChI=1S/C11H7BrFNO4/c1-18-10-7(12)6(13)2-4-8(10)14-3-5(9(4)15)11(16)17/h2-3H,1H3,(H,14,15)(H,16,17)
SMILES:
Molecular Formula: C11H7BrFNO4
Molecular Weight: 316.08 g/mol

7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17562801

Molecular Formula: C11H7BrFNO4

Molecular Weight: 316.08 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid -

Specification

Molecular Formula C11H7BrFNO4
Molecular Weight 316.08 g/mol
IUPAC Name 7-bromo-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H7BrFNO4/c1-18-10-7(12)6(13)2-4-8(10)14-3-5(9(4)15)11(16)17/h2-3H,1H3,(H,14,15)(H,16,17)
Standard InChI Key VUIMLHRSIRVJQG-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=CC(=C1Br)F)C(=O)C(=CN2)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

The core structure of 1,4-dihydroquinoline derivatives consists of a bicyclic system with a keto group at position 4 and a carboxylic acid moiety at position 3. In 7-bromo-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the addition of bromine (Br) at position 7, fluorine (F) at position 6, and a methoxy (-OCH₃) group at position 8 introduces steric and electronic modifications that distinguish it from simpler analogs.

Substituent Effects on Molecular Interactions

The bromine atom, with its high electronegativity and polarizability, enhances hydrophobic interactions in biological systems, while the fluorine atom contributes to metabolic stability through its strong carbon-fluorine bond . The methoxy group at position 8 likely influences solubility and hydrogen-bonding capacity, as seen in related 8-substituted quinolines . Comparative molecular weight analysis with analogs such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (335.69 g/mol) and 7-bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (340.14 g/mol) suggests that the target compound’s molecular weight approximates 316–340 g/mol, depending on isotopic variations.

Table 1: Structural Comparison of Selected 1,4-Dihydroquinoline Derivatives

Compound NameSubstituents (Positions)Molecular Weight (g/mol)Key Properties
Target Compound7-Br, 6-F, 8-OCH₃~316–340Enhanced hydrophobicity, stability
7-Chloro-6-fluoro-1-(4-fluorophenyl) 7-Cl, 6-F, 1-(4-F-phenyl)335.69Antibacterial activity
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl 7-Br, 1-cyclopropyl, 5-CH₃340.14Improved bacterial potency

Biological Activities and Mechanisms

Anti-Inflammatory and Anticancer Prospects

Methoxy groups in quinoline derivatives have been associated with anti-inflammatory effects via cyclooxygenase-2 (COX-2) inhibition . Bromine’s bulky nature may also confer selectivity toward cancer cell lines by interfering with kinase signaling pathways, though this requires validation through targeted studies.

Applications in Material Science and Coordination Chemistry

Quinoline carboxylic acids often serve as ligands in metal-organic frameworks (MOFs) due to their chelating capabilities. For example, aluminum complexes of related hydroxybenzoate-quinoline hybrids exhibit stability in catalytic applications . The methoxy group in the target compound could modulate ligand flexibility and metal-binding affinity, making it a candidate for advanced materials design.

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